Hexamethyldisilane is classified as an organosilicon compound. It is derived from ammonia, where two hydrogen atoms are replaced by trimethylsilyl groups. This compound is characterized by its colorless liquid form and is flammable, with a minimum ignition energy of less than 0.1 mJ . Hexamethyldisilane serves as a precursor for various silicon-based materials and is utilized in chemical vapor deposition processes.
The synthesis of hexamethyldisilane can be achieved through several methods:
The molecular structure of hexamethyldisilane features two silicon atoms bonded to a nitrogen atom, with each silicon atom further bonded to three methyl groups. The bond lengths and angles within the molecule have been characterized through electron diffraction studies, revealing a silicon-nitrogen bond length of approximately 173.5 picometers and a Si-N-Si bond angle of about 125.5 degrees . These structural parameters indicate that steric factors do not significantly influence the molecular geometry.
Hexamethyldisilane participates in various chemical reactions:
The mechanism of action for hexamethyldisilane primarily revolves around its role as a silylation agent. Upon reaction with alcohols or amines, the nitrogen atom facilitates the transfer of trimethylsilyl groups to the target functional groups, resulting in the formation of silyl ethers or silylamines. This process enhances the stability and volatility of the resulting compounds, making them more amenable to further chemical analysis or reactions .
Hexamethyldisilane exhibits several notable physical and chemical properties:
These properties make hexamethyldisilane suitable for various industrial applications, particularly in coatings and thin film deposition.
Hexamethyldisilane finds utility across multiple scientific domains:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3